![molecular formula C14H19N3O2S2 B2834750 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole CAS No. 1448133-20-7](/img/structure/B2834750.png)
5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H19N3O2S2. More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H19N3O2S2) and molecular weight (325.45). More detailed properties would require additional resources such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Receptor Antagonist Applications
One significant application of similar thiazole derivatives is in the development of potent receptor antagonists. For example, a structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists, including 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effectiveness in penetrating the blood-brain barrier upon peripheral administration, suggesting its utility as a pharmacological tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Corrosion Inhibition
Research into oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential for industrial applications to protect against corrosion. This includes derivatives like 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione, which show high inhibition efficiency, indicating the broader utility of thiazole compounds in corrosion protection (Kalia et al., 2020).
Antimicrobial Activity
Thiazolidinone derivatives, including those with thiazole moieties, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2012).
Anticancer and Neuroprotective Activities
Studies on 2-amino-1,3,4-thiadiazole based compounds have shown promising anticancer activity against various cancers, including nervous system tumors, and neuroprotective effects in neuronal cultures exposed to neurotoxic agents. This highlights the potential therapeutic applications of thiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).
Photophysical Properties
Research into 5-N-Arylamino-4-methylthiazoles demonstrates the impact of substituents on photophysical properties, indicating applications in materials science for the development of compounds with specific optical properties (Murai et al., 2017).
Propiedades
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-7-5-6-8-12(10)14-16-11(2)13(20-14)9-15-21(18,19)17(3)4/h5-8,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBKINHTWAIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

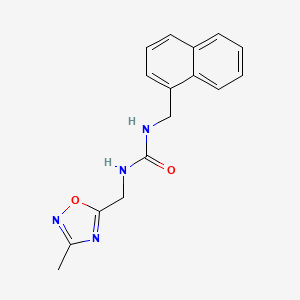
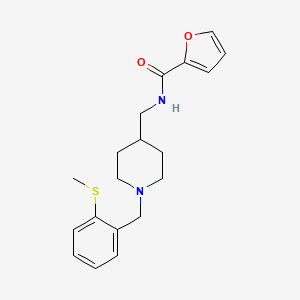
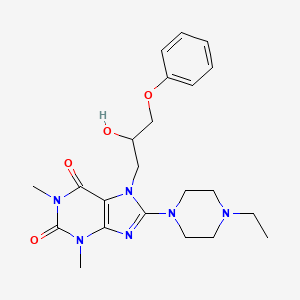
![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
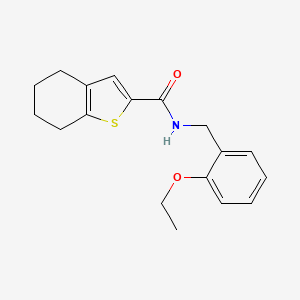
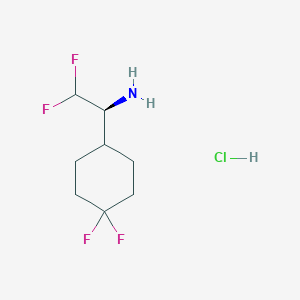
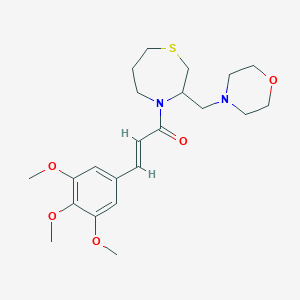
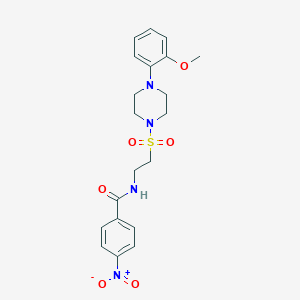
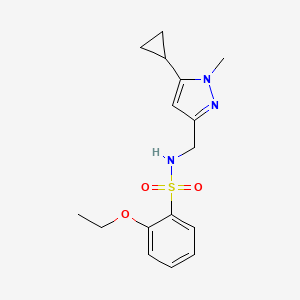
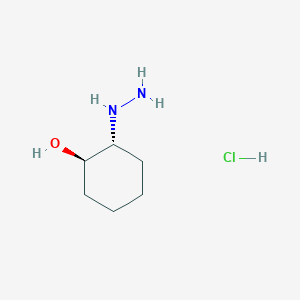
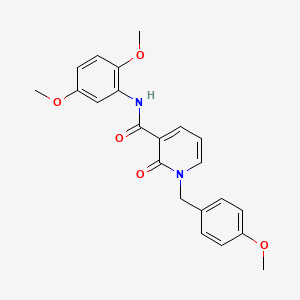
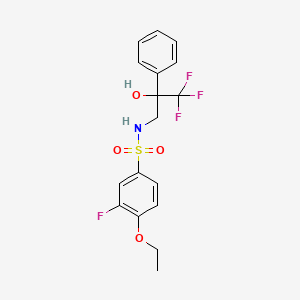
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)